molecular formula C10H10N4O4S B5882354 N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5882354
M. Wt: 282.28 g/mol
InChI Key: MINSWRCYRIMWCQ-UHFFFAOYSA-N
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Description

N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,2,4-triazole with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combined triazole and benzodioxine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal and material sciences .

Properties

IUPAC Name

N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4S/c15-19(16,13-14-6-11-12-7-14)8-1-2-9-10(5-8)18-4-3-17-9/h1-2,5-7,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINSWRCYRIMWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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